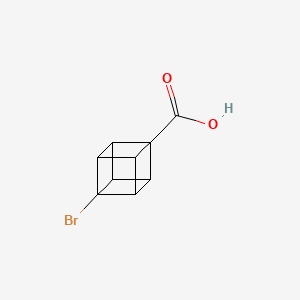

(1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid

Description

(1s,2R,3r,8S)-4-Bromocubane-1-carboxylic acid is a cubane derivative featuring a bromine substituent at the 4-position and a carboxylic acid group at the 1-position of the cubane scaffold. Cubanes, known for their high symmetry and strain energy, are prized in medicinal chemistry and materials science for their unique structural and electronic properties. These compounds are often intermediates in synthesizing complex molecules, leveraging bromine’s reactivity for further functionalization .

Properties

IUPAC Name |

4-bromocubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHPZYGHNKTNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201173496 | |

| Record name | 4-Bromopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37794-29-9 | |

| Record name | 4-Bromopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37794-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid typically involves the bromination of cubane followed by carboxylation. One efficient method involves the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the cubane ring. Subsequent carboxylation can be achieved through various methods, including the use of Grignard reagents or carbon dioxide under specific conditions .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: (1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted cubane derivatives can be formed.

Oxidation Products: Oxidation can yield compounds like 4-bromocubane-1-carboxylate.

Reduction Products: Reduction can produce 4-bromocubane-1-methanol.

Scientific Research Applications

(1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.

Biology and Medicine:

Materials Science: The rigidity and high energy content of the cubane core make it useful in the development of new materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (1s,2R,3r,8S)-4-bromocubane-1-carboxylic acid in various applications depends on its chemical reactivity. The bromine atom and carboxylic acid group can interact with different molecular targets, facilitating reactions such as nucleophilic substitution or coupling. The cubane core’s rigidity and strain energy also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key brominated and functionalized cubane-1-carboxylic acid derivatives, highlighting differences in substituents, molecular weight, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Applications |

|---|---|---|---|---|---|

| 4-(Bromomethyl)cubane-1-carboxylic acid | 1030836-14-6 | C₁₀H₉BrO₂ | 241.084 | Bromomethyl | Intermediate for alkylation |

| 4-(Morpholine-4-carbonyl)cubane-1-carboxylic acid | 152191-42-9 | C₁₄H₁₅NO₄ | 261.277 | Morpholine-carbonyl | Drug discovery intermediates |

| 4-(Pyrrolidine-1-carbonyl)cubane-1-carboxylic acid | 152191-41-8 | C₁₄H₁₅NO₃ | 245.278 | Pyrrolidine-carbonyl | Bioactive molecule synthesis |

| Cubane-1-carboxylic acid | 53578-15-7 | C₉H₈O₂ | 148.161 | None (parent compound) | Benchmark for derivatization |

| 4-(Hydroxymethyl)cubane-1-carboxylic acid | 1261296-29-0 | C₁₀H₁₀O₃ | 178.187 | Hydroxymethyl | Functionalization via oxidation |

Key Findings:

Reactivity :

- Bromomethyl derivatives (e.g., 1030836-14-6) exhibit high reactivity in nucleophilic substitution reactions, enabling cross-coupling or alkylation to build complex architectures .

- Morpholine-/pyrrolidine-carbonyl derivatives (e.g., 152191-42-9, 152191-41-8) are less reactive but offer enhanced solubility and stability due to their polar amide groups, making them suitable for pharmaceutical applications .

Stability :

- Brominated cubanes may require cold storage (e.g., -20°C) to prevent decomposition, as seen with morpholine-carbonyl analogs .

- Hydroxymethyl derivatives (e.g., 1261296-29-0) are prone to oxidation but serve as precursors for ketones or esters .

Synthetic Utility :

- Methyl esters (e.g., methyl 4-(bromomethyl)cubane-1-carboxylate, CAS 1350821-99-6) are common intermediates for further functionalization, preserving the carboxylic acid group for downstream reactions .

- Morpholine-carbonyl derivatives are used in fragment-based drug design due to their hydrogen-bonding capacity and rigidity .

Research Insights:

- Bromine vs. Polar Groups: Bromine’s electronegativity increases electrophilicity at the 4-position, enabling Suzuki-Miyaura couplings, whereas morpholine/pyrrolidine groups enhance solubility in polar solvents like DMSO or methanol .

- Thermodynamic Stability : Cubane derivatives with bulky substituents (e.g., tert-butyl carbamates in SPC-a928) show improved thermal stability compared to brominated analogs, which may degrade under prolonged heating .

Biological Activity

(1S,2R,3R,8S)-4-bromocubane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article synthesizes current research findings on its biological activity, including in vitro and in vivo studies, structure-activity relationships, and molecular docking analyses.

Chemical Structure and Properties

The compound this compound is characterized by a cubane framework with a bromine substituent and a carboxylic acid functional group. The cubane structure contributes to its unique steric and electronic properties, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of cubane structures exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of this compound specifically has been evaluated in several studies.

1. Antimicrobial Activity

Studies have shown that cubane derivatives can possess significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

Cubane derivatives have been investigated for their potential anti-inflammatory effects. In vitro assays have demonstrated that these compounds can inhibit pro-inflammatory cytokine production.

3. Anticancer Properties

The anticancer activity of this compound has been explored through various assays. Results indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and specific biological targets. These studies typically involve:

- Target Selection : Identifying relevant enzymes or receptors involved in disease pathways.

- Docking Procedure : Using software to simulate the binding of the compound to the target.

- Binding Affinity Calculation : Evaluating the strength of the interaction through free energy calculations.

Table 1: Molecular Docking Results

| Compound | Target Enzyme | ΔG (kcal/mol) | Binding Constant (Kb) (M−1) |

|---|---|---|---|

| This compound | ACO2 | -6.5 | 5.9385×10^4 |

| Methylcyclopropane | ACO2 | -5.3 | 7.61×10^3 |

| Pyrazinoic acid | ACO2 | -5.0 | 6.00×10^3 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan injection, treatment with this compound resulted in a marked decrease in paw edema compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.